Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate
Description
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate is a structurally complex ester characterized by multiple functional groups: an acetoxy group (-OAc) at position 2, a 2-hydroxyphenyl substituent at position 3, and a methyl branch on the same carbon. For example, Ethyl 2-hydroxy-3-methylbutanoate () shares the hydroxy and methyl substituents but lacks the aromatic and acetylated components, while Ethyl 2-acetyl-3-methylbutanoate () highlights the role of acetyl groups in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-5-19-14(18)13(20-10(2)16)15(3,4)11-8-6-7-9-12(11)17/h6-9,13,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVPTDPBZKVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl 2-bromo-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and ethanol.
Oxidation: 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various derivatives through esterification and substitution reactions. The compound’s unique structure allows it to act as a model compound for studying ester reactions, which are fundamental in synthetic organic chemistry.
Chiral Building Block
This compound is recognized for its chiral properties, making it an essential building block in asymmetric synthesis. Its enantiomeric purity is crucial for applications requiring high stereoselectivity, such as the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Potential Therapeutic Properties
Research indicates that this compound may possess therapeutic properties. Preliminary studies suggest its potential role as a biomarker for metabolic disorders and its involvement in various biological pathways.
Enzymatic Interactions
The compound has been investigated for its interactions with enzymes, particularly those involved in ester hydrolysis. This interaction can lead to the formation of biologically active metabolites, which may have implications for drug development and metabolic studies .
Medicinal Applications
Drug Development Precursor
this compound is explored as a precursor in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates .
Industrial Applications
Flavor and Fragrance Industry
The compound is utilized in the flavor and fragrance industry due to its pleasant aroma profile, contributing fruity notes to various products. Its role as a volatile compound produced during fruit ripening underscores its importance in food science and sensory analysis .
Biodegradable Polymers Production
this compound is also used in the production of biodegradable polymers, which are gaining traction due to their environmental benefits. The incorporation of this compound into polymer matrices can enhance their properties while maintaining biodegradability .
Case Study 1: Flavor Profile Studies
Research has shown that this compound significantly contributes to the flavor profiles of various fruits. Studies documented its production as a volatile compound during fruit ripening, highlighting its metabolic importance in plants.
Case Study 2: Enzymatic Activity Investigation
A study involving Klebsiella pneumoniae demonstrated that enzymes responsible for metabolizing similar esters could also act on this compound. This finding emphasizes its potential as a substrate for enzymatic reactions that yield bioactive compounds .
Mechanism of Action
The mechanism of action of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related esters, emphasizing molecular features, applications, and research findings.
Table 1: Comparative Analysis of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate and Analogous Compounds
Key Comparative Insights:
In contrast, Ethyl 2-hydroxy-3-methylbutanoate’s hydroxyl group limits its flavor impact due to low volatility and subthreshold concentrations . Acetoxy vs. Acetyl Groups: Ethyl 2-acetyl-3-methylbutanoate’s acetyl group aids in pharmaceutical synthesis , whereas the acetoxy group in the target compound may increase susceptibility to enzymatic hydrolysis, influencing bioavailability or flavor release.
Sensory and Industrial Relevance: Ethyl 3-methylbutanoate and Ethyl 2-methylbutanoate are critical flavor enhancers in alcoholic beverages and fermented foods . In contrast, the target compound’s sensory role remains speculative; its aromatic and acetylated structure may limit volatility, reducing direct flavor contribution but increasing utility in non-volatile applications (e.g., prodrugs).
Synthetic and Stability Considerations: Hydroxy-containing esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate) exhibit higher polarity, affecting extraction and purification processes . The target compound’s phenolic hydroxyl group could necessitate protective-group strategies during synthesis to prevent undesired reactions.
Biological Activity
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate, a compound with the CAS number 2568131-15-5, has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula: C15H20O5
- Molecular Weight: 280.32 g/mol
- IUPAC Name: this compound
Synthesis Method
This compound can be synthesized through the esterification of 2-hydroxybenzoic acid with ethyl 2-acetoxy-3-methylbutanoate. The reaction typically requires a catalyst such as sulfuric acid and is performed under reflux conditions to ensure complete conversion of reactants into products.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that may influence various biological pathways. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and potential interactions with enzymes and receptors.
Anticancer Activity
Recent studies have indicated that derivatives of similar esters exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. In vitro tests demonstrated that certain derivatives had IC50 values as low as 0.69 µM against HeLa cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Ester A | HeLa | 0.69 |
| Related Ester B | MCF-7 | 5.5 |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives showed IC50 values ranging from 3.6 µg/mL to over 31 µg/mL against Hep-2 and HeLa cells .
Case Studies
- Case Study on HDAC Inhibition : A study involving a series of ester derivatives indicated that modifications on the structure could enhance HDAC inhibition significantly, with some compounds achieving IC50 values below 20 nM against specific HDAC isoforms .
- Cytotoxicity Against Breast Cancer Cells : Research demonstrated that certain related compounds exhibited strong cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, suggesting potential applications in breast cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
